molecular formula C14H12O2 B1343778 9-methyl-9H-fluorene-2,7-diol CAS No. 408336-09-4

9-methyl-9H-fluorene-2,7-diol

Cat. No.: B1343778
CAS No.: 408336-09-4
M. Wt: 212.24 g/mol
InChI Key: QOXQHDNHODRXMJ-UHFFFAOYSA-N
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Description

9-Methyl-9H-fluorene-2,7-diol is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.244 g/mol It is a derivative of fluorene, characterized by the presence of hydroxyl groups at the 2 and 7 positions and a methyl group at the 9 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-9H-fluorene-2,7-diol typically involves the functionalization of fluorene derivatives. One common method includes the hydroxylation of 9-methylfluorene using suitable oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale hydroxylation processes, utilizing optimized reaction conditions to maximize yield and purity. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9H-fluorene-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 9-methyl-9H-fluorenone-2,7-dione.

    Reduction: Formation of 9-methyl-9H-dihydrofluorene-2,7-diol.

    Substitution: Formation of 2,7-dialkoxy-9-methyl-9H-fluorene derivatives.

Scientific Research Applications

9-Methyl-9H-fluorene-2,7-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-9H-fluorene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound, lacking the hydroxyl and methyl groups.

    9-Methylfluorene: Similar structure but without the hydroxyl groups.

    9-Hydroxyfluorene: Contains a single hydroxyl group at the 9 position.

Uniqueness

9-Methyl-9H-fluorene-2,7-diol is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications, setting it apart from other fluorene derivatives .

Properties

IUPAC Name

9-methyl-9H-fluorene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXQHDNHODRXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620836
Record name 9-Methyl-9H-fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408336-09-4
Record name 9-Methyl-9H-fluorene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,7-diacetyloxy-9-methylfluorene (12 g), lithium hydroxide monohydrate (3.42 g) and ethylene glycol (120 mL) was refluxed for one hour by heating. The reaction mixture was poured into 6M-hydrochloric acid and extracted with ethyl acetate. The organic layer was sufficiently washed with water and then dried on anhydrous magnesium sulfate. The solvent was distilled off from this organic layer under reduced pressure to obtain 2,7-dihydroxy-9-methylfluorene (7.24 g) of light brown crystal. Melting point: 191.5-196.3° C.
Name
2,7-diacetyloxy-9-methylfluorene
Quantity
12 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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